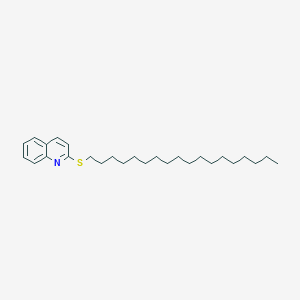
2-(Octadecylthio)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octadecylthio)quinoline is a chemical compound with the molecular formula C27H43NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound features a quinoline ring substituted with an octadecylthio group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylthio)quinoline typically involves the reaction of quinoline with octadecylthiol. One common method is the nucleophilic substitution reaction where quinoline is treated with octadecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octadecylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Octadecylthio)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-(Octadecylthio)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The octadecylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
2-(Octadecylthio)quinoline can be compared with other quinoline derivatives such as:
- 2-(Phenylthio)quinoline
- 2-(Benzylthio)quinoline
- 2-(Dimethylamino)quinoline
Uniqueness
The presence of the long octadecylthio chain in this compound imparts unique properties such as increased hydrophobicity and potential for self-assembly into micelles or other structures. This makes it distinct from other quinoline derivatives with shorter or different substituents.
Similar Compounds
- 2-(Phenylthio)quinoline : Similar structure but with a phenyl group instead of an octadecyl group.
- 2-(Benzylthio)quinoline : Contains a benzyl group, offering different reactivity and properties.
- 2-(Dimethylamino)quinoline : Features a dimethylamino group, affecting its electronic properties and reactivity.
Propriétés
Numéro CAS |
116967-22-7 |
|---|---|
Formule moléculaire |
C27H43NS |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
2-octadecylsulfanylquinoline |
InChI |
InChI=1S/C27H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27-23-22-25-20-17-18-21-26(25)28-27/h17-18,20-23H,2-16,19,24H2,1H3 |
Clé InChI |
DJBPSUZFRPSUEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)



![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)
![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)
